molecular formula C11H10Cl3NO2 B7728819 3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide

3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide

Cat. No.: B7728819
M. Wt: 294.6 g/mol
InChI Key: HHBQQDDALDBXDX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide is an acrylamide derivative characterized by a phenyl group at the β-position of the acrylamide backbone and a 2,2,2-trichloro-1-hydroxyethyl substituent on the amide nitrogen. These analogs are studied for their diverse physicochemical properties, synthetic pathways, and biological activities, particularly in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

(E)-3-phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl3NO2/c12-11(13,14)10(17)15-9(16)7-6-8-4-2-1-3-5-8/h1-7,10,17H,(H,15,16)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBQQDDALDBXDX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide typically involves the reaction of 3-phenylacrylamide with trichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

The process would involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The trichloro-hydroxyethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features/Applications Reference
3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide (Hypothetical) Not Provided Not Provided - Phenyl (C₆H₅) at β-position
- 2,2,2-Trichloro-1-hydroxyethyl (CCl₃CH(OH)) on amide nitrogen
Potential bioactivity inferred from analogs (e.g., kinase inhibition, agrochemical activity) -
(2E)-3-Phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acrylamide C₁₇H₁₃Cl₅N₂O 438.554 - 2,4-Dichlorophenylamino group on trichloroethyl
- E-configuration double bond
Agrochemical research; structural complexity enhances lipophilicity
(2E)-3-Phenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acrylamide C₁₈H₁₅Cl₄N₃OS 463.198 - 4-Chlorophenylcarbamothioyl group
- Thioamide linkage
Cell-permeable eIF-2α inhibitor (Sal003 analog); potential antiviral/therapeutic applications
N1-[4-Phenyl-5-(trifluoromethyl)-3-thienyl]-2,3,3-trichloroacrylamide C₁₄H₈Cl₃F₃NOS 400.63 - Thiophene ring with trifluoromethyl and phenyl groups
- Trichloroacrylamide core
Agrochemical applications; halogen-rich structure enhances reactivity
(E)-3-(1-Naphthyl)-N-phenylacrylamide C₁₉H₁₅NO 273.33 - 1-Naphthyl group at β-position
- Simple phenyl substituent on amide nitrogen
Photophysical studies; naphthyl group enhances fluorescence properties
N-Methyl-3-phenyl-N-(2,3,4-trihydroxybutyl)acrylamide (Isolated from Lycium chinense) C₁₄H₁₈N₂O₄ 278.30 - Trihydroxybutyl substituent
- Methyl group on amide nitrogen
Natural product with antioxidant properties; structural uniqueness in hydroxylation

Physicochemical Properties

  • Hydroxyethyl (target) vs. carbamothioyl () substituents: The hydroxyethyl group may enhance hydrogen bonding, improving solubility compared to sulfur-containing analogs.
  • Crystallography: While crystallographic data for the target compound is absent, related N-(aryl)amides (e.g., 3-chloro-N-(2-chlorophenyl)acetamide) exhibit monoclinic structures (space group P21/n), suggesting similar packing patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.